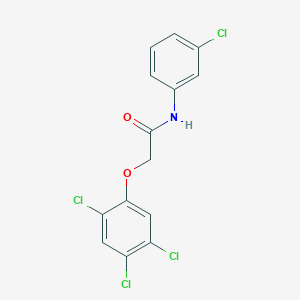
N-(3-chlorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as 'fenoxaprop-p-ethyl', is a herbicide that is widely used in agriculture to control grassy weeds in crops such as wheat, barley, and rice. It belongs to the class of aryloxyphenoxypropionate herbicides and is known for its selective action against grassy weeds.
作用机制
Fenoxaprop-p-ethyl acts by inhibiting the activity of acetyl-CoA carboxylase (ACC), a key enzyme involved in fatty acid biosynthesis. This results in the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolism of the plant and leads to its death. The selectivity of fenoxaprop-p-ethyl towards grassy weeds is due to the differential sensitivity of their ACC enzyme compared to broadleaf plants.
Biochemical and Physiological Effects:
Fenoxaprop-p-ethyl has been shown to have minimal effects on non-target organisms, including mammals, birds, and aquatic organisms. It is rapidly metabolized and eliminated from the body, and does not accumulate in the environment. However, some studies have reported potential toxic effects on earthworms and soil microorganisms, which could have implications for soil health and ecosystem functioning.
实验室实验的优点和局限性
Fenoxaprop-p-ethyl is a valuable tool for studying the mechanisms of herbicide action and resistance in grassy weeds. Its selectivity and potency make it an ideal candidate for screening herbicide-resistant mutants and studying the biochemical and physiological effects of herbicide exposure. However, its use in lab experiments is limited by its cost and availability, as well as ethical considerations regarding the use of herbicides in research.
未来方向
Future research on fenoxaprop-p-ethyl should focus on developing more sustainable and environmentally friendly alternatives to synthetic herbicides. This could involve the use of natural products, such as plant extracts and microbial metabolites, as well as the development of genetically modified crops that are resistant to herbicides. Additionally, research should be conducted on the potential long-term effects of herbicide exposure on soil health and ecosystem functioning, to ensure that the use of herbicides is sustainable and does not have negative impacts on the environment.
合成方法
The synthesis of fenoxaprop-p-ethyl involves the reaction of 2-(2,4,5-trichlorophenoxy)acetic acid with 3-chlorophenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ethyl chloroformate to obtain fenoxaprop-p-ethyl. This synthesis method has been optimized to achieve high yields and purity of the final product.
科学研究应用
Fenoxaprop-p-ethyl has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been shown to be effective against a wide range of grassy weeds, including wild oats, barnyard grass, and foxtail. Its selectivity towards grassy weeds makes it a valuable tool for crop protection, particularly in cereal crops.
属性
分子式 |
C14H9Cl4NO2 |
|---|---|
分子量 |
365 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C14H9Cl4NO2/c15-8-2-1-3-9(4-8)19-14(20)7-21-13-6-11(17)10(16)5-12(13)18/h1-6H,7H2,(H,19,20) |
InChI 键 |
XADYFJLMUXUMDP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




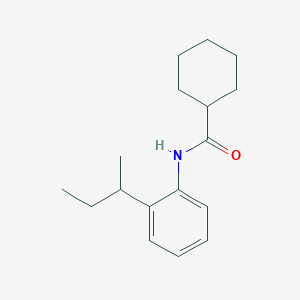
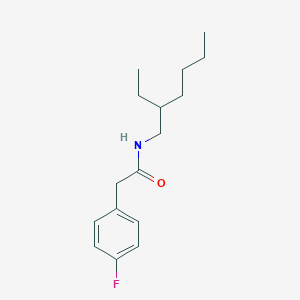

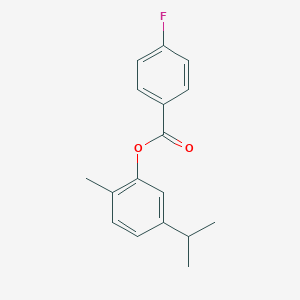
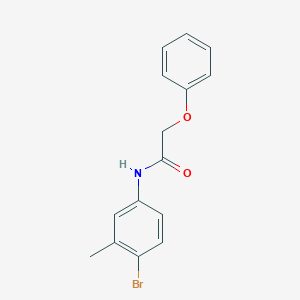
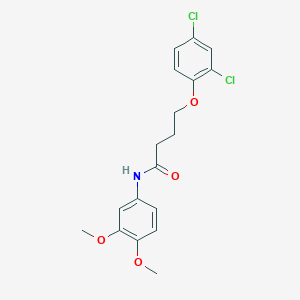
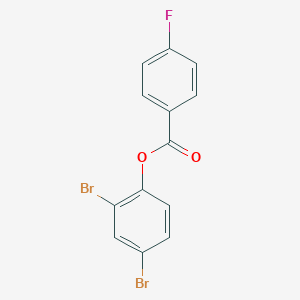
![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)
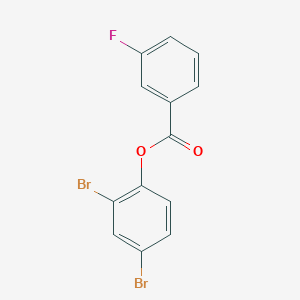
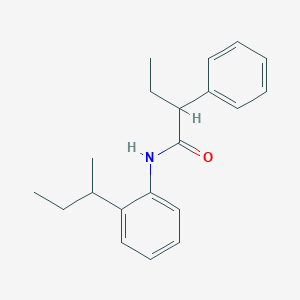
![N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)
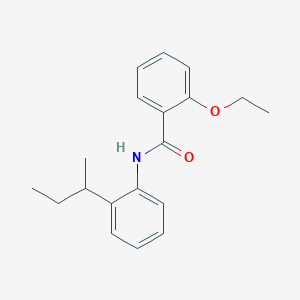
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)